molecular formula C9H17N3O5 B2950508 Boc-D-Alb-OH CAS No. 164361-98-2

Boc-D-Alb-OH

Cat. No.: B2950508
CAS No.: 164361-98-2
M. Wt: 247.251
InChI Key: OLIBIUKNOFSXFF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Alb-OH, also known as tert-butyloxycarbonyl-D-alanine-beta-hydroxy, is a derivative of the amino acid alanine. It is commonly used in peptide synthesis as a protected form of D-alanine. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino group, preventing unwanted reactions during peptide bond formation.

Mechanism of Action

Target of Action

Boc-D-Ala-OH, also known as N-tert-butoxycarbonyl-D-alanine, is a derivative of the amino acid alanine . It is primarily used as a protecting group in peptide synthesis . The primary target of Boc-D-Ala-OH is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Boc group in Boc-D-Ala-OH serves as a protective group for the amine functional group in amino acids during peptide synthesis . The Boc group is added to the amino acid through a reaction with di-tert-butyl dicarbonate . The Boc group can be removed later by treating with a strong acid such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .

Biochemical Pathways

The use of Boc-D-Ala-OH is primarily in the field of peptide synthesis. It plays a crucial role in the protection and deprotection of the amine functional group, which is a significant step in the synthesis of peptides . The exact biochemical pathways affected would depend on the specific peptide being synthesized.

Result of Action

The primary result of the action of Boc-D-Ala-OH is the protection of the amine group in amino acids during peptide synthesis, allowing for the successful production of the desired peptide . This protection is reversible, allowing for the removal of the Boc group when no longer needed .

Action Environment

The efficacy and stability of Boc-D-Ala-OH are influenced by various environmental factors. For instance, the process of adding and removing the Boc group requires specific reaction conditions, including the presence of certain solvents and a controlled pH . Furthermore, Boc-D-Ala-OH should be stored under specific conditions (below +30°C) to maintain its stability .

Biochemical Analysis

Biochemical Properties

Boc-D-Alb-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process allows for the controlled assembly of peptide chains, as the Boc group can be selectively removed under acidic conditions when desired .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. The addition and removal of the Boc group allow for the precise assembly of peptide chains, which are fundamental components of proteins. Proteins, in turn, play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the addition and removal of the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. The Boc group is stable under a variety of conditions, which allows for its use in complex peptide synthesis protocols . It can be selectively removed under acidic conditions when desired .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. The addition and removal of the Boc group are key steps in this pathway, allowing for the controlled assembly of peptide chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Alb-OH typically involves the protection of the amino group of D-alanine using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile or tetrahydrofuran. The reaction conditions are generally mild, and the product is obtained in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified using techniques such as crystallization or chromatography to achieve the desired purity .

Scientific Research Applications

Boc-D-Alb-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its use of the Boc protecting group, which is stable under basic conditions and can be easily removed under acidic conditions. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .

Properties

IUPAC Name

(2R)-3-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O5/c1-9(2,3)17-8(16)12-5(6(13)14)4-11-7(10)15/h5H,4H2,1-3H3,(H,12,16)(H,13,14)(H3,10,11,15)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIBIUKNOFSXFF-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CNC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.